molecular formula C22H18N2O3 B2737285 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-65-4

3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Numéro de catalogue B2737285
Numéro CAS: 922108-65-4
Poids moléculaire: 358.397
Clé InChI: FQWPXCZYRIRWJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, also known as DOB or DOB-AM, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. DOB belongs to the class of benzamide derivatives and is structurally similar to antipsychotic drugs such as clozapine and olanzapine.

Mécanisme D'action

The exact mechanism of action of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide acts as a partial agonist at dopamine D4 receptors, which results in the stimulation of downstream signaling pathways. This leads to the release of dopamine and other neurotransmitters, which can affect various physiological processes. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide also acts as a partial agonist at serotonin 5-HT2A receptors, which can lead to the activation of downstream signaling pathways and the modulation of serotonin neurotransmission.
Biochemical and Physiological Effects
3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of cellular signaling pathways. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to increase dopamine and serotonin release in various brain regions, which can affect mood, cognition, and behavior. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has also been shown to regulate the expression of various genes involved in neuronal function and plasticity. Additionally, 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to modulate various cellular signaling pathways, including the cAMP/PKA and ERK/MAPK pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in lab experiments is its high affinity and selectivity for dopamine D4 and serotonin 5-HT2A receptors. This allows researchers to selectively target these receptors and study their role in various physiological and pathological conditions. Additionally, 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has a relatively long half-life, which makes it useful for studying long-term effects.
However, there are also some limitations to using 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in lab experiments. One of the main limitations is its potential for off-target effects, as it may bind to other receptors besides dopamine D4 and serotonin 5-HT2A receptors. Additionally, 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to have some toxicity in animal studies, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide. One potential direction is to further investigate its mechanism of action and the downstream signaling pathways that it affects. This could lead to the development of new drugs that target these pathways for the treatment of various neurological and psychiatric disorders. Another potential direction is to study the effects of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in different animal models of disease, such as models of depression, anxiety, and addiction. This could provide valuable insights into the role of dopamine D4 and serotonin 5-HT2A receptors in these conditions. Finally, future research could focus on developing new analogs of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide with improved selectivity and reduced toxicity for use in lab experiments.

Méthodes De Synthèse

The synthesis of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves the reaction between 3,5-dimethylbenzoic acid and 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the oxazepine ring. The final product is obtained by purification through column chromatography.

Applications De Recherche Scientifique

3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been used in various scientific research studies, primarily in the field of neuroscience. It has been shown to have high affinity and selectivity for dopamine D4 receptors, which are involved in the regulation of mood, cognition, and behavior. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has also been found to bind to serotonin 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. These properties make 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide a valuable tool for studying the role of these receptors in various physiological and pathological conditions.

Propriétés

IUPAC Name

3,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-9-14(2)11-15(10-13)21(25)23-16-7-8-19-17(12-16)22(26)24-18-5-3-4-6-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWPXCZYRIRWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.